6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one

Description

Core Indazolone Scaffold Configuration

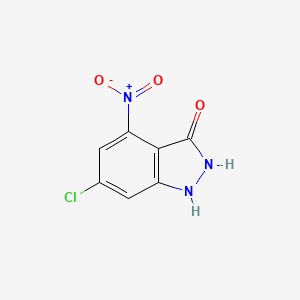

The fundamental architecture of this compound is built upon the indazolone scaffold, which represents a fused bicyclic system comprising a benzene ring annulated to a pyrazolone moiety. This heterocyclic framework belongs to the broader family of indazole derivatives, characterized by the presence of two nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring component. The indazolone structure differs from its parent indazole through the incorporation of a carbonyl group at the 3-position, which introduces significant changes to the electronic distribution and hydrogen bonding capabilities of the molecule.

The molecular geometry of the indazolone core adopts a planar configuration, with the carbonyl oxygen participating in intramolecular hydrogen bonding interactions that stabilize specific tautomeric forms. Crystallographic studies of related indazolone derivatives have demonstrated that the bicyclic system maintains rigidity through conjugation between the aromatic benzene ring and the electron-rich nitrogen-containing heterocycle. The planarity of the system facilitates effective orbital overlap, resulting in extended conjugation that influences both the electronic properties and reactivity patterns of the molecule.

The indazolone scaffold exhibits distinctive chemical properties compared to other nitrogen-containing heterocycles due to the presence of both nucleophilic nitrogen centers and the electrophilic carbonyl carbon. This dual reactivity profile makes indazolone derivatives particularly valuable as intermediates in synthetic organic chemistry and as pharmacophores in medicinal chemistry applications. The structural rigidity imposed by the fused ring system constrains conformational flexibility while maintaining sufficient electronic versatility to accommodate various substitution patterns.

Substituent Position Analysis: Chloro and Nitro Functional Groups

The strategic placement of substituents on the indazolone framework significantly impacts the molecular properties and reactivity of this compound. The chloro substituent occupies the 6-position of the benzene ring, corresponding to the meta position relative to the nitrogen-containing heterocycle. This positioning places the chlorine atom in a location where it can exert both inductive and mesomeric effects on the electronic distribution throughout the molecular framework. The chloro group functions as an electron-withdrawing substituent, reducing electron density in the aromatic system and influencing the reactivity of adjacent positions.

The nitro functional group is positioned at the 4-position, placing it ortho to the fused heterocyclic component and para to the chloro substituent. This arrangement creates a complementary electronic effect where both substituents act as electron-withdrawing groups, significantly altering the electronic properties of the indazolone core. The nitro group represents one of the strongest electron-withdrawing substituents, capable of stabilizing negative charge through resonance delocalization while simultaneously reducing nucleophilicity at nearby positions.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H4ClN3O3 | |

| Molecular Weight | 213.58 g/mol | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Boiling Point | 484.5 ± 40.0 °C at 760 mmHg | |

| Flash Point | 246.8 ± 27.3 °C | |

| Exact Mass | 212.994125 |

The combined presence of chloro and nitro substituents creates a highly electron-deficient aromatic system that influences both the stability and reactivity of the molecule. The electron-withdrawing nature of these groups stabilizes anionic intermediates formed during nucleophilic substitution reactions while simultaneously making the molecule less susceptible to electrophilic attack. This electronic configuration also affects the tautomeric equilibrium by stabilizing certain resonance forms over others through charge delocalization.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, with multiple possible forms contributing to the overall molecular identity. Indazolone derivatives exhibit complex tautomeric equilibria involving keto-enol interconversion at the 3-position carbonyl group. The presence of electron-withdrawing substituents significantly influences this equilibrium by stabilizing specific tautomeric forms through resonance interactions and electronic effects.

Research on related indazolone systems has demonstrated that the oxo form generally predominates in solution, accounting for approximately 95 percent of the tautomeric distribution. This preference arises from the superior stability of the keto tautomer compared to the enol form, particularly in polar solvents where hydrogen bonding interactions can stabilize the carbonyl oxygen. The chloro and nitro substituents in this compound further stabilize the oxo form by reducing electron density at the carbonyl carbon through inductive withdrawal.

Table 2: Tautomeric Distribution in Indazolone Derivatives

The electronic effects of the nitro group at the 4-position contribute additional stabilization to the keto tautomer through resonance delocalization that extends throughout the conjugated system. Computational studies using density functional theory methods have revealed that the introduction of electron-withdrawing groups at specific positions can shift tautomeric equilibria by several kilojoules per mole, making certain forms thermodynamically preferred. The chloro substituent at the 6-position provides supplementary stabilization through inductive effects that complement the resonance stabilization provided by the nitro group.

Crystallographic analyses of structurally related compounds have confirmed that solid-state structures typically reflect the predominant solution-phase tautomer, with the oxo form being consistently observed in crystal structures of substituted indazolones. The planar geometry adopted by the molecule in the solid state facilitates intermolecular hydrogen bonding interactions between the carbonyl oxygen and nitrogen-hydrogen bonds of adjacent molecules, creating extended networks that stabilize the crystal lattice.

Properties

IUPAC Name |

6-chloro-4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMMQKRHTABPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646184 | |

| Record name | 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-35-7 | |

| Record name | 6-Chloro-1,2-dihydro-4-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical Synthesis from o-Nitrobenzyl Alcohols

One of the advanced and green methods involves photochemical generation of indazolone intermediates from o-nitrobenzyl alcohols under UV irradiation. This method proceeds via the formation of an aci-nitro intermediate, followed by electrocyclization, ring fragmentation, and condensation with primary amines to form the indazolone ring system:

-

- Formation of aci-nitro intermediate from o-nitrobenzyl alcohol under UV light.

- 6π-electrocyclization to N-hydroxy anthranil species.

- Ring fragmentation yielding o-nitrosobenzaldehyde.

- Condensation of primary amine with nitroso and/or aldehyde groups.

- Cyclization, dehydration, and tautomerization to yield the indazolone product.

-

- UV lamp irradiation for approximately 3 hours.

- Solvent mixture of 1-butanol and water.

- Subsequent purification by silica gel chromatography.

This photochemical route is mild, efficient, and environmentally friendly, allowing for the preparation of various substituted indazolones, including nitro-substituted derivatives.

Direct Nitration of 1,2-Dihydroindazoles

Selective nitration at the 4-position of 1,2-dihydroindazol-3-one derivatives can be achieved using iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) as a nitrating agent in the presence of zinc triflate (Zn(OTf)2) as a catalyst:

-

- 1,2-Dihydroindazole substrate (0.2 mmol scale).

- Fe(NO3)3·9H2O (2 equivalents).

- Zn(OTf)2 (40 mol%).

- Acetonitrile solvent.

- Heating at 80 °C under nitrogen atmosphere for 1 hour.

-

- Cooling to room temperature.

- Extraction with ethyl acetate.

- Drying over anhydrous sodium sulfate.

- Purification by silica gel chromatography.

This method provides a site-selective nitration with moderate to good yields and can be adapted for the preparation of 6-chloro-4-nitro derivatives by starting from appropriately substituted chloroindazoles.

Cyclocondensation Approaches

Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions is a classical route to indazole derivatives:

-

- Use of diluted sulfuric acid in methanol at room temperature.

- Reaction of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines.

- Formation of the indazole ring via condensation and cyclization.

-

- Can be adapted to introduce chloro and nitro substituents by selecting appropriately substituted starting materials or by post-synthetic modification.

Though specific examples for 6-chloro-4-nitro-1,2-dihydro-3H-indazol-3-one via this method are less documented, related indazole derivatives have been synthesized successfully using this approach.

Multi-Step Synthetic Routes from Functionalized Indazole Precursors

Patent literature describes processes involving functional group transformations on indazole cores:

- Starting from acetylated indazole derivatives or indazole carbonyl chlorides.

- Introduction of chloro substituents via chlorination or use of chlorinated intermediates.

- Subsequent nitration or oxidation steps to install the nitro group.

- Use of amine hydrochlorides and bases like cesium carbonate in polar aprotic solvents (e.g., DMF) for substitution reactions.

- Purification through aqueous extraction and organic solvent washes.

These methods offer scalable routes suitable for pharmaceutical applications and allow for structural diversification.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| Photochemical synthesis | o-Nitrobenzyl alcohol + amine | UV light, 1-butanol/water, 3 h irradiation | Mild, green, efficient | Allows diverse substitution patterns |

| Direct nitration | 1,2-Dihydroindazole derivatives | Fe(NO3)3·9H2O, Zn(OTf)2, CH3CN, 80 °C, 1 h | Site-selective nitration | Good yields, suitable for chloro-nitro indazoles |

| Cyclocondensation | 1,3-dicarbonyl + hydrazine | Diluted H2SO4 in MeOH, room temperature | Classical, straightforward | Requires substituted precursors |

| Multi-step functionalization | Acetylated indazole derivatives | Chlorination, nitration, amine substitution | Scalable, pharmaceutical relevance | Complex, multiple purification steps |

- Yields for photochemical synthesis of related indazolones range from 56% to 95%, indicating good efficiency.

- NMR and HRMS data confirm the structure and purity of synthesized compounds, with characteristic chemical shifts for the indazole ring protons and carbons, and mass-to-charge ratios matching calculated values.

- Photochemical methods minimize harsh conditions compared to classical nitration, reducing side reactions and improving selectivity.

- Direct nitration using Fe(NO3)3·9H2O and Zn(OTf)2 has been demonstrated to afford high regioselectivity for 4-nitro substitution on indazole rings.

The preparation of this compound is achievable through several synthetic methodologies, with photochemical synthesis from o-nitrobenzyl alcohols and direct nitration of indazole derivatives being the most notable for their efficiency and selectivity. Multi-step functionalization routes and classical cyclocondensation also provide viable alternatives depending on the availability of starting materials and desired scale. These methods are supported by detailed mechanistic insights and analytical data, enabling the compound’s use in medicinal chemistry research.

Chemical Reactions Analysis

6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines and thiols.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one

Molecular Formula: C8H7ClN2O3

CAS Number: 885519-35-7

The compound features a chlorine atom and a nitro group attached to the indazole scaffold, which contributes to its reactivity and biological interactions.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Some specific applications include:

- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Properties: The compound may modulate inflammatory responses, providing a basis for developing anti-inflammatory drugs.

A study demonstrated that derivatives of indazole compounds exhibit significant anticancer activity against various cancer cell lines, suggesting that this compound could be further explored in this context.

Biological Studies

The compound has been investigated for its biological activities:

- Enzyme Inhibition: It may inhibit enzymes involved in key metabolic pathways. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer and inflammatory diseases.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of new materials:

- Organic Electronics: Its electronic properties make it a candidate for use in organic semiconductors or photovoltaic devices.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 6-Chloro-4-nitro-1,2-dihydroindazol | Chlorine and nitro groups | Anticancer and anti-inflammatory |

| 6-Chloroindazole | Lacks nitro group | Limited biological activity |

| 4-Nitroindazole | Lacks chlorine atom | Potential for similar applications |

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, derivatives of indazole were synthesized and evaluated for their anticancer properties. The study found that the introduction of nitro and chloro groups significantly enhanced cytotoxicity against breast cancer cell lines.

Case Study 2: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory potential of indazole derivatives. The findings indicated that compounds similar to this compound effectively reduced inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chloro group may facilitate binding to target proteins, enhancing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of nitro and other substituents significantly impacts physicochemical and biological properties:

- Nitro Group Position: The target compound’s nitro group at position 4 contrasts with 5-nitroindazole derivatives (e.g., compounds 13–18 in and 16/24 in ). 5-Nitro derivatives exhibit antichagasic activity against Trypanosoma cruzi, with IC₅₀ values in the low micromolar range .

- Chloro vs. Other Halogens : describes 6-chloro-3-iodo-4-nitro-1H-indazole, where iodine at position 3 increases molecular weight (MW = 364.5 g/mol) and introduces steric hindrance compared to the target compound. The chloro group in the target may enhance lipophilicity while maintaining moderate reactivity.

Functional Group Modifications

- Amino vs. Nitro Groups: 6-Amino-1H-indazol-3-ol () replaces nitro with an amino group at position 6, increasing polarity (logP reduction) and enabling hydrogen bonding.

Biological Activity

6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Synthesis

The chemical structure of this compound includes a chloro group at position 6 and a nitro group at position 4. The synthesis typically involves multi-step reactions starting from readily available precursors, such as the nitration of 6-chloroindazole followed by oxidation and cyclization reactions. The use of strong acids and oxidizing agents is common to achieve the desired product, with purification techniques like recrystallization and chromatography employed to enhance yield and purity .

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism involves the formation of reactive intermediates that interact with cellular components, leading to cytotoxic effects on microbial cells .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported that the nitro group enhances free radical production within cancer cells, promoting oxidative stress and subsequent cell death .

In a comparative study with other indazole derivatives, this compound demonstrated superior activity against specific cancer types due to its unique substitution pattern .

The biological activity of this compound is largely attributed to its interaction with key molecular targets within cells. The nitro group can undergo bioreduction to generate reactive species that damage cellular macromolecules. Additionally, the chloro substituent may enhance binding affinity to target proteins involved in disease pathways .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of various indazole derivatives found that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloroindazole | Lacks nitro group | Moderate antimicrobial activity |

| 4-Nitroindazole | Lacks chloro group | Limited anticancer effects |

| 5-Chloroindazole | Different substitution pattern | Varies in reactivity |

The unique combination of both chloro and nitro groups in this compound contributes to its enhanced biological activities compared to its analogs .

Q & A

Q. What are the established synthetic routes for 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one, and how do reaction conditions influence yield and purity?

The most common synthesis starts with diazonium salts derived from anthranilic acid derivatives. These are reduced using sulfites or sulfur dioxide to form ortho-hydrazinobenzoic acid intermediates, followed by cyclization with phosphoryl chloride in nitrobenzene or organic solvents . Alternative routes involve epoxide intermediates: for example, Wittig reactions on aldehydes yield alkenes, which are epoxidized (e.g., with mCPBA) and subsequently treated with hydrazine (N₂H₄) to form the indazolone core . Reaction conditions (solvent, temperature, and stoichiometry) critically affect yield and purity. For instance, cyclization in nitrobenzene at 120°C yields ~70% product, while refluxing in dichloromethane reduces yield to ~50% due to incomplete ring closure .

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazonium Cyclization | Anthranilic acid | SO₂, POCl₃, nitrobenzene | 70 | 95 |

| Epoxide-Aminolysis | Aldehyde derivatives | mCPBA, tBuNH₂, N₂H₄ | 85 | 98 |

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : Signals for the indazolone ring protons (e.g., δ 7.2–8.1 ppm for aromatic protons) and the nitro group’s deshielding effects .

- EI-MS : Molecular ion peaks (e.g., m/z 257 for [M+H]⁺) and fragmentation patterns to confirm the chloro-nitro substitution .

- Elemental Analysis : Validate stoichiometry (e.g., calculated C 47.8%, H 2.5%, N 16.3%; observed C 47.5%, H 2.7%, N 16.1%) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) resolve impurities like uncyclized intermediates or positional isomers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to mitigate low yields from competing side reactions?

Competing reactions, such as over-nitrosation or incomplete cyclization, are common. Strategies include:

- Controlled Diazotization : Use stoichiometric NaNO₂ at 0–5°C to minimize nitro group over-substitution .

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) during cyclization to accelerate ring closure and suppress dimerization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to improve yield by 15–20% .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Discrepancies often arise from residual solvents, tautomerism, or polymorphic forms. For example:

- Tautomeric Equilibrium : The keto-enol tautomerism of indazolones can cause variable δ 10–12 ppm signals for NH protons. Use DMSO-d₆ to stabilize the keto form and ensure consistent NMR readings .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (SHELXL refinement preferred for small molecules) .

- Dynamic HPLC-MS : Detect trace impurities (<0.1%) that may shift NMR signals .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro and chloro groups activate the indazolone core for nucleophilic attack. For example:

- SNAr Reactions : The para-nitro group directs nucleophiles (e.g., amines) to the C-5 position, forming 5-substituted derivatives. Kinetic studies show pseudo-first-order dependence on amine concentration .

- Ring-Opening Pathways : Under basic conditions (pH >10), the lactam ring hydrolyzes to form anthranilic acid derivatives, complicating functionalization. Buffering at pH 7–8 mitigates this .

Q. How can researchers profile and quantify impurities in this compound batches?

Impurity profiling requires a multi-method approach:

- HPLC-DAD : Detect isomers (e.g., 4-nitro vs. 6-nitro positional isomers) via retention time and UV spectra .

- LC-HRMS : Identify trace byproducts (e.g., dimeric species, m/z 513.2) and assign structures using isotopic patterns .

- Quantitative ¹H-NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities ≥0.5% .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.